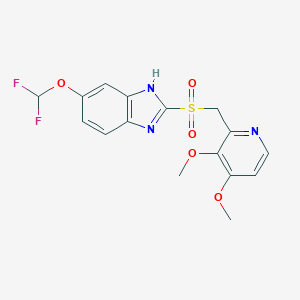

Pantoprazole Sulfone

描述

泛托拉唑砜是泛托拉唑的衍生物,泛托拉唑是一种质子泵抑制剂,用于治疗胃食管反流病、糜烂性食管炎和佐林格-埃利森综合征等疾病 。泛托拉唑砜是通过泛托拉唑的氧化形成的,经常被研究其药代动力学特性和潜在的治疗应用。

准备方法

合成路线和反应条件: 泛托拉唑砜可以通过泛托拉唑的氧化合成。 一种常用的方法是使用过氧化氢和乙酸,以甲基铼三氧化物作为催化剂 。该反应的步骤如下:

起始原料: 2-氯甲基-3,4-二甲氧基吡啶盐酸盐和 5-二氟甲氧基-2-巯基-1H-苯并咪唑。

反应: 起始原料反应生成 5-二氟甲氧基-2-{[(3,4-二甲氧基-2-吡啶基)甲基]磺酰基}-1H-苯并咪唑。

工业生产方法: 泛托拉唑砜的工业生产通常涉及使用与上述类似试剂和条件的大规模氧化工艺。 该工艺经过优化,以实现高收率和高纯度,并通过严格控制反应参数来最大限度地减少杂质 .

化学反应分析

Oxidation Mechanism Using Methyl Rhenium Trioxide (MTO)

The sulfone forms via a controlled oxidation process, often catalyzed by methyl rhenium trioxide (MTO) in the presence of hydrogen peroxide (HO) and acetic acid (CHCOOH) .

Mechanism:

-

Catalyst Activation : MTO reacts with HO to form a rhenium peroxide complex.

-

Oxygen Transfer : The peroxide complex transfers oxygen to the thioether’s sulfur atom.

-

Sulfone Formation : Sequential oxidation converts the thioether (3 ) directly to the sulfone, bypassing the sulfoxide stage under specific conditions .

Critical Factors :

-

Temperature : 20–30°C prevents side reactions.

-

Catalyst Ratio : A 1:1 or 1:2 MTO:HO ratio ensures optimal oxygen transfer .

Key Reaction Conditions for Sulfone Formation

The table below summarizes experimental parameters for synthesizing pantoprazole sulfone:

Impurity Analysis and Genotoxic Risk

This compound is classified as a genotoxic impurity due to its potential to alkylate DNA. Its formation is influenced by:

-

Oxidant Strength : Strong oxidants like HO-MTO systems increase sulfone yield .

-

pH : Reactions near neutral pH (5–8) favor radical cation intermediates, accelerating overoxidation .

Analytical Control :

-

HPLC-MS : Quantifies sulfone levels to ensure compliance with ICH guidelines (<1 ppm) .

-

Synthetic Standards : The MTO-mediated method produces high-purity sulfone for calibration .

Industrial Implications

Pharmaceutical manufacturers prioritize oxidation control to minimize sulfone formation. The MTO-HO system offers scalability and reproducibility, making it suitable for large-scale pantoprazole sodium production while adhering to safety thresholds .

科学研究应用

Pharmacokinetics

Overview

Pharmacokinetic studies of pantoprazole sulfone have been pivotal in understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics. These studies are crucial for determining effective dosing regimens in both human and veterinary medicine.

Key Findings

- Intravenous Administration in Goats : A study involving adult goats administered pantoprazole intravenously revealed that the maximum concentration of this compound was approximately 0.1 μg/mL, with an elimination half-life of 0.8 hours and an area under the curve (AUC) of 0.2 hr*μg/mL .

- Liquid-Liquid Extraction Method : This method was employed to quantify pantoprazole and its sulfone metabolite from plasma samples, demonstrating high recovery rates (90% for sulfone) and low variability in measurements .

Drug Delivery Systems

Controlled-Release Formulations

this compound is being investigated for its role in enhancing the therapeutic efficacy of pantoprazole through controlled-release formulations. These formulations aim to improve bioavailability and provide sustained release of the active compound in the gastrointestinal tract.

Biological Studies

Gastric Acid Secretion Studies

Research has focused on the effects of this compound on gastric acid secretion. Its mechanism involves irreversible binding to the H+, K+-ATPase enzyme in gastric parietal cells, effectively reducing acid production. This action is critical for treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers.

Veterinary Applications

In veterinary medicine, studies have shown that this compound can be beneficial in treating abomasal ulceration in ruminants. The pharmacokinetic profiles established in animal studies provide insights into effective treatment protocols .

Industrial Applications

Synthesis of Pharmaceutical Compounds

this compound is utilized in the synthesis of related pharmaceutical compounds and serves as a reference standard in quality control processes within pharmaceutical manufacturing. Its stability and defined chemical properties make it a valuable component in drug formulation.

Comparison Table: Pharmacokinetic Parameters

| Parameter | Pantoprazole | This compound |

|---|---|---|

| Maximum Concentration (μg/mL) | Not specified | 0.1 |

| Elimination Half-Life (h) | 0.7 | 0.8 |

| Area Under Curve (hr*μg/mL) | Not specified | 0.2 |

| Plasma Clearance (mL/kg/min) | 0.345 | Not specified |

| Volume of Distribution (L/kg) | 0.9 | Not specified |

Case Studies

- Intravenous Administration in Goats : A study aimed at understanding the pharmacokinetics of pantoprazole and its metabolite revealed critical insights into their absorption and elimination profiles, which are essential for developing treatment strategies for ulceration in ruminants .

- Pharmacokinetics in Calves : Research demonstrated that this compound was detectable in edible tissues post-administration, raising considerations for food safety and residue limits in livestock treated with this medication .

作用机制

泛托拉唑砜通过抑制胃壁细胞中的氢钾 ATP 酶发挥作用。这种酶负责胃酸产生的最后一步。 泛托拉唑砜通过不可逆地与该酶结合,有效地减少基础和刺激的胃酸分泌 。 这种抑制导致胃酸度长期降低,这有利于治疗胃食管反流病和消化性溃疡等疾病 .

相似化合物的比较

生物活性

Pantoprazole sulfone is a significant metabolite of pantoprazole, a proton pump inhibitor (PPI) widely used to manage conditions related to excessive gastric acid production. Understanding the biological activity of this compound is crucial for assessing its pharmacological effects, therapeutic potential, and safety profile. This article synthesizes findings from various studies, detailing the pharmacokinetics, pharmacodynamics, and clinical implications of this compound.

1. Pharmacokinetics of this compound

Pharmacokinetic studies reveal that this compound is detectable in plasma and tissues following administration of pantoprazole. Key parameters include:

- Elimination Half-Life : The elimination half-life of this compound varies across species. For example, in calves, it was found to be longer than in foals and alpacas, with significant plasma concentrations observed for up to 4 hours post-administration .

- Bioavailability : The bioavailability of the first subcutaneous administration of pantoprazole was reported at 115.2 ± 56.0% in calves, indicating effective absorption .

- Tissue Distribution : Studies have shown that this compound can be detected in various tissues, including edible tissues, suggesting potential implications for food safety and residue monitoring .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Calves (IV) | Goats (IV) |

|---|---|---|

| Elimination Half-Life | ~4 hours | 0.8 hours |

| Maximum Concentration (Cmax) | Not specified | 0.1 μg/mL |

| Area Under Curve (AUC) | Not specified | 0.2 hr*μg/mL |

| Bioavailability | 115.2% | Not reported |

Pantoprazole acts by irreversibly binding to the H+/K+ ATPase enzyme in gastric parietal cells, leading to decreased gastric acid secretion. This compound retains some biological activity as a metabolite:

- Acid Suppression : Studies indicate that both pantoprazole and its sulfone metabolite effectively suppress gastric acid secretion, although the sulfone metabolite exhibits lower potency compared to the parent compound .

- Clinical Implications : The ability of this compound to modulate gastric pH has implications for treating conditions such as abomasal ulcers in ruminants .

3. Case Studies and Clinical Applications

Several studies have explored the clinical applications of pantoprazole and its metabolites:

- Veterinary Medicine : In neonatal calves, intravenous administration of pantoprazole resulted in effective acid suppression, with detectable levels of this compound indicating its role in therapeutic efficacy .

- Food Safety Concerns : Research has highlighted the presence of this compound in edible tissues post-administration, raising concerns about residue levels in livestock intended for human consumption .

Table 2: Clinical Observations from Studies on this compound

| Study Focus | Findings |

|---|---|

| Neonatal Calves | Effective reduction in gastric acid secretion |

| Tissue Residue Analysis | Detectable levels of this compound in tissues |

| Safety Profile | No adverse effects reported at therapeutic doses |

4. Future Directions and Research Needs

Further research is warranted to fully elucidate the biological activity and safety profile of this compound:

- Long-Term Effects : Studies investigating the long-term effects and potential accumulation of this compound in tissues are essential for understanding its safety in both veterinary and human medicine.

- Comparative Studies : More comparative studies across different species will help clarify species-specific pharmacokinetic behaviors and therapeutic outcomes.

属性

IUPAC Name |

6-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfonyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2N3O5S/c1-24-13-5-6-19-12(14(13)25-2)8-27(22,23)16-20-10-4-3-9(26-15(17)18)7-11(10)21-16/h3-7,15H,8H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCJYMBZQIJDMMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)CS(=O)(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60155666 | |

| Record name | 5-Difluoromethoxy-2-((3,4 dimethoxy-2-pyridyl)methylsulfonyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60155666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127780-16-9 | |

| Record name | 5-Difluoromethoxy-2-((3,4 dimethoxy-2-pyridyl)methylsulfonyl)-1H-benzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127780169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Difluoromethoxy-2-((3,4 dimethoxy-2-pyridyl)methylsulfonyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60155666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PANTOPRAZOLE SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OLW375VGE9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。